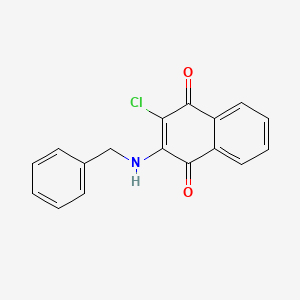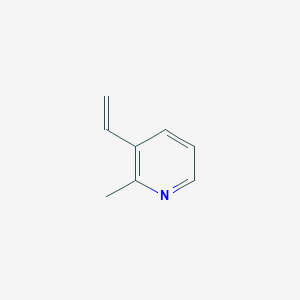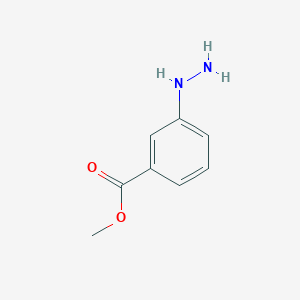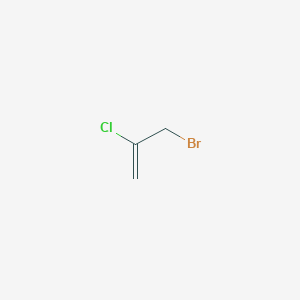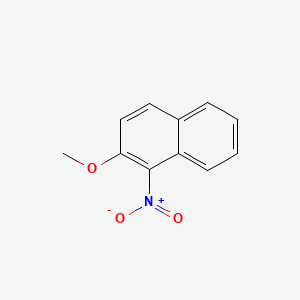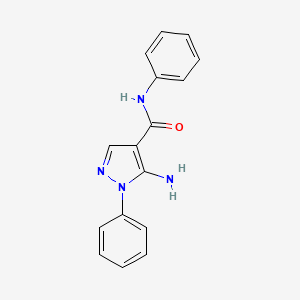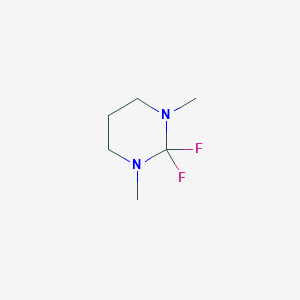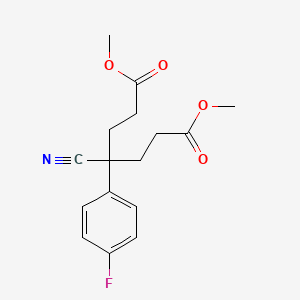
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Descripción general
Descripción
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate is a compound that is likely to exhibit interesting properties due to the presence of cyano and fluorophenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures. For instance, the cyano and dimethylamino groups are common in the compounds studied within these papers, which are characterized for their electronic and optical properties . These properties are often influenced by the specific arrangement of the functional groups and the overall molecular structure.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aromatic aldehydes with cyanoacetates. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This method could potentially be adapted for the synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate by choosing appropriate starting materials and reaction conditions that would introduce the fluorophenyl group and extend the carbon chain to the desired length.
Molecular Structure Analysis
The molecular structure of compounds similar to Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate has been analyzed using various techniques. For instance, the structure of 4-dimethylamino-3-cyanobiphenyl was determined using electron diffraction patterns combined with molecular modeling and ab initio maximum entropy techniques . These methods could be applied to Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate to elucidate its structure and understand the spatial arrangement of its functional groups, which is crucial for predicting its reactivity and properties.
Chemical Reactions Analysis
The reactivity of compounds containing cyano and dimethylamino groups has been studied, and these functional groups are known to participate in various chemical reactions. The electronic structure analysis of similar compounds has shown that intramolecular charge transfer states are active, which could influence the reactivity of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate . Understanding the electronic structure is essential for predicting the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . Similar analytical techniques could be employed to determine the absorption characteristics and thermal stability of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate, which would be valuable for applications in materials science and organic electronics.
Propiedades
IUPAC Name |
dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-21-14(19)7-9-16(11-18,10-8-15(20)22-2)12-3-5-13(17)6-4-12/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRAXBGCKKBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381767 | |
| Record name | dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |
CAS RN |
56326-92-2 | |
| Record name | dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)
